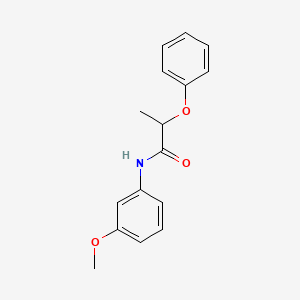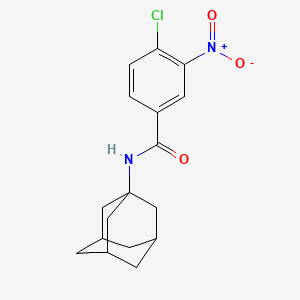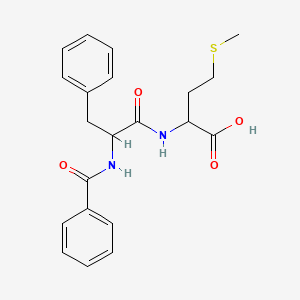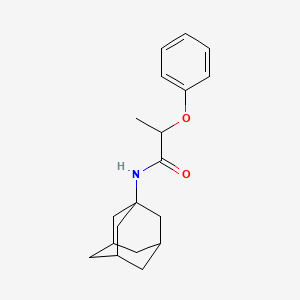![molecular formula C10H10ClNO3 B3931087 3-[(2-chlorophenyl)(hydroxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B3931087.png)
3-[(2-chlorophenyl)(hydroxy)methyl]-1,3-oxazolidin-2-one
Descripción general
Descripción
3-[(2-chlorophenyl)(hydroxy)methyl]-1,3-oxazolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as Chloramphenicol, which is a broad-spectrum antibiotic that is used to treat bacterial infections. However,
Mecanismo De Acción
The mechanism of action of 3-[(2-chlorophenyl)(hydroxy)methyl]-1,3-oxazolidin-2-one involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This leads to the inhibition of peptidyl transferase activity, which is essential for the synthesis of bacterial proteins.
Biochemical and Physiological Effects
Studies have shown that this compound can affect various biochemical and physiological processes in the body. This compound has been found to inhibit the growth of various bacterial and fungal strains, including multidrug-resistant strains. Additionally, this compound has been found to exhibit antiviral activity against certain viruses, such as influenza A and B viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[(2-chlorophenyl)(hydroxy)methyl]-1,3-oxazolidin-2-one in lab experiments is its broad-spectrum antibacterial activity. This makes it a useful tool for studying bacterial infections and developing new antibiotics. However, one of the limitations of using this compound is its potential toxicity to human cells, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-[(2-chlorophenyl)(hydroxy)methyl]-1,3-oxazolidin-2-one. One potential direction is to develop new derivatives of this compound that exhibit improved antibacterial and antifungal activity. Another direction is to explore the potential applications of this compound in treating viral infections and cancer. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects on human cells.
Conclusion
In conclusion, this compound is a chemical compound that has significant potential for scientific research applications. This compound exhibits various biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. While there are limitations to its use in certain experiments, further research is needed to explore its full potential and develop new derivatives with improved activity.
Aplicaciones Científicas De Investigación
3-[(2-chlorophenyl)(hydroxy)methyl]-1,3-oxazolidin-2-one has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
Propiedades
IUPAC Name |
3-[(2-chlorophenyl)-hydroxymethyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-8-4-2-1-3-7(8)9(13)12-5-6-15-10(12)14/h1-4,9,13H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIQVCLQHGNVFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C(C2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[3-(dimethylamino)-2-methylpropyl]-2-(4-nitrophenyl)acetamide](/img/structure/B3931026.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenoxypropanamide](/img/structure/B3931047.png)

![N-[4-(acetylamino)phenyl]-2-phenoxypropanamide](/img/structure/B3931067.png)

![N-[4-(dimethylamino)-1-naphthyl]-2-phenoxypropanamide](/img/structure/B3931099.png)

![N-[4-(benzyloxy)phenyl]-2-phenoxypropanamide](/img/structure/B3931109.png)
